9-(Penta-1,3-dien-1-YL)anthracene
Description
9-(Penta-1,3-dien-1-yl)anthracene is an anthracene derivative featuring a conjugated penta-1,3-dienyl substituent at the 9-position of the anthracene core. Such derivatives are of interest in materials science for optoelectronic applications and in medicinal chemistry due to bioactive analogs .
Properties
CAS No. |
144101-74-6 |
|---|---|
Molecular Formula |
C19H16 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
9-penta-1,3-dienylanthracene |
InChI |
InChI=1S/C19H16/c1-2-3-4-13-19-17-11-7-5-9-15(17)14-16-10-6-8-12-18(16)19/h2-14H,1H3 |
InChI Key |
XRSZJNKIUUJBLO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Penta-1,3-dien-1-yl)anthracene typically involves the following steps:
Starting Materials: Anthracene and penta-1,3-dien-1-yl halide.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the reactants.
Catalysts: Palladium-based catalysts, such as palladium acetate, are commonly used to facilitate the coupling reaction.
Procedure: The anthracene is first deprotonated using a strong base, such as sodium hydride, to form the anthracene anion.
Industrial Production Methods: Industrial production of 9-(Penta-1,3-dien-1-yl)anthracene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions: 9-(Penta-1,3-dien-1-yl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form anthraquinone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Brominated anthracene derivatives.
Scientific Research Applications
9-(Penta-1,3-dien-1-yl)anthracene has several scientific research applications, including:
Optoelectronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Photonics: It is employed in nonlinear optical materials for applications in laser photonics.
Biological Probes: The compound’s fluorescence properties make it useful as a fluorescent probe in biological imaging.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-(Penta-1,3-dien-1-yl)anthracene involves:
Molecular Targets: The compound interacts with specific molecular targets, such as proteins or nucleic acids, through π-π stacking interactions.
Pathways Involved: The compound can participate in charge transfer processes, where it donates or accepts electrons, leading to changes in the electronic properties of the target molecules.
Comparison with Similar Compounds
9-(Pent-4-enyl)anthracene
9,10-Diphenylanthracene
9-[3-(1,3-Dioxan-2-yl)propionyl]anthracene
- Structure : A dioxane-containing propionyl group introduces steric bulk and polar functional groups.
- Stability: Requires storage at -20°C for long-term preservation, suggesting lower stability than non-polar derivatives like 9-(Penta-1,3-dien-1-yl)anthracene .
Physicochemical Properties
Cytotoxicity
- Penta-dienyl Isochromanone Derivatives: Compounds like 6,8-dihydroxy-3-((1E,3E)-penta-1,3-dien-1-yl)isochroman-1-one exhibit cytotoxicity against Sf9 insect cells, suggesting that the dienyl moiety may enhance bioactivity .
- Coumarin Analogs : Dienyl-substituted coumarins (e.g., 7-methoxy-8-(penta-1,3-dienyl)coumarin) inhibit tumor cell adhesion and migration, though anthracene derivatives with similar substituents lack direct evidence .
Optoelectronic Potential
- 9,10-Anthracene Derivatives : Substituted anthracenes are studied for tunable HOMO-LUMO gaps. The dienyl group in 9-(Penta-1,3-dien-1-yl)anthracene could further lower the LUMO, enhancing electron transport in organic semiconductors .
Biological Activity
9-(Penta-1,3-dien-1-YL)anthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its potential biological activities. The compound's structure, which includes a penta-1,3-dienyl substituent on the anthracene core, suggests that it may exhibit unique interactions with biological macromolecules, particularly DNA and proteins. This article reviews the biological activity of 9-(Penta-1,3-dien-1-YL)anthracene, focusing on its cytotoxicity, phototoxicity, and potential therapeutic applications.
The chemical structure of 9-(Penta-1,3-dien-1-YL)anthracene can be represented as follows:
This compound is characterized by its hydrophobic nature and ability to intercalate into DNA due to the planar structure of the anthracene moiety.
Cytotoxicity
Research indicates that compounds related to anthracene derivatives can exhibit significant cytotoxic effects across various cancer cell lines. For instance, studies have shown that anthracene derivatives can induce apoptosis in human cancer cells by activating caspases and altering mitochondrial membrane potential.
Table 1: Cytotoxic Effects of Anthracene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9-(Penta-1,3-dien-1-YL)anthracene | HeLa | 25 | Induction of apoptosis |
| Aloe-emodin | CH27 | 25 | ROS production and caspase activation |
| Anthraquinone | AGS | 0.07 | DNA intercalation and apoptosis |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is against the respective cell line.
Phototoxicity
Anthracenes are known for their phototoxic properties. The interaction of 9-(Penta-1,3-dien-1-YL)anthracene with UV light can lead to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components including lipids, proteins, and DNA. This phototoxicity is particularly relevant in understanding how such compounds can be used in photodynamic therapy (PDT) for cancer treatment.
Case Study: Phototoxic Effects
A study investigated the effects of UV irradiation on plasmid DNA in the presence of anthracene derivatives. It was found that exposure to UV light resulted in significant strand breaks in DNA, suggesting that 9-(Penta-1,3-dien-1-YL)anthracene could be utilized as a photosensitizer in PDT.
The mechanisms through which 9-(Penta-1,3-dien-1-YL)anthracene exerts its biological effects include:
- DNA Intercalation : The planar structure allows for intercalation between base pairs in DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Upon UV irradiation, the compound generates ROS that can damage cellular components.
- Apoptosis Induction : The compound activates apoptotic pathways through caspase activation and mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
